REACTION_CXSMILES
|
C(OC[C:21]([O:26][CH3:27])([O:24]C)[CH2:22]O)CCCCCCCCCCCCCCCCC.[P:28](C(OCC)=O)([OH:31])([OH:30])=[O:29].N1C=CC=C[CH:38]=1>ClCCl>[P:28]([CH2:22][C:21]([O:26][CH2:27][CH3:38])=[O:24])([OH:31])([OH:30])=[O:29]
|
Name
|
1-O-octadecyl-2,2-dimethoxy-1,3-propanediol
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)OCC(CO)(OC)OC
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)C(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
N,N-dicyclohexylcarbodiimide
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature over
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed with a gradient of 0-10% methanol in dichloromethane
|
Type
|
CUSTOM
|
Details
|
to give the target compound
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(O)(O)CC(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |